REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH2:21][OH:22])[CH2:8][O:7][C:6]2([CH2:13][C:12]([CH2:15][CH3:16])([CH3:14])[NH:11][C:10]([CH2:18][CH3:19])([CH3:17])[CH:9]2[CH3:20])[O:5][CH2:4]1)[CH3:2].[C:23](Cl)(=[O:41])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]>N1C=CC=CC=1.O>[C:23]([O:22][CH2:21][C:3]1([CH2:1][CH3:2])[CH2:4][O:5][C:6]2([CH2:13][C:12]([CH2:15][CH3:16])([CH3:14])[N:11]([O:7][C:6](=[O:5])[CH3:9])[C:10]([CH2:18][CH3:19])([CH3:17])[CH:9]2[CH3:20])[O:7][CH2:8]1)(=[O:41])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]
|
Name
|
3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-ylmethanol
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(COC2(OC1)C(C(NC(C2)(C)CC)(C)CC)C)CO
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×50 ml of methyl-t-butylether
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
is obtained in the form of a colourless oil
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)OCC1(COC2(OC1)C(C(N(C(C2)(C)CC)OC(C)=O)(C)CC)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |